Dimethyl(octadecyl)sulfaniumchloride
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Overview
Description
Dimethyl(octadecyl)sulfaniumchloride: is a chemical compound with the molecular formula C20H43ClS It is a sulfonium salt characterized by a long octadecyl chain attached to a sulfur atom, which is also bonded to two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(octadecyl)sulfaniumchloride typically involves the reaction of an octadecyl halide (such as octadecyl bromide) with dimethyl sulfide. The reaction is carried out in the presence of a base, which facilitates the nucleophilic substitution on the sulfur atom . The general reaction can be represented as follows:
C18H37Br+(CH3)2S→C20H43S+Cl−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(octadecyl)sulfaniumchloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Sulfoxides (C20H43SO) or sulfones (C20H43SO2).
Reduction: Dimethyl(octadecyl)sulfide (C20H43S).
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dimethyl(octadecyl)sulfaniumchloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis due to its ability to facilitate reactions between compounds in different phases.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of dimethyl(octadecyl)sulfaniumchloride involves its interaction with biological membranes and other molecular targets. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfonium group can interact with various cellular components, influencing biochemical pathways.
Comparison with Similar Compounds
Dimethyl(octadecyl)sulfaniumchloride can be compared with other sulfonium salts and quaternary ammonium compounds:
Biological Activity
Dimethyl(octadecyl)sulfaniumchloride, also known as a sulfonium salt, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a long hydrophobic octadecyl chain, which is attached to a sulfur atom bonded to two methyl groups, along with a chloride ion. The following sections detail the biological activity of this compound, including its mechanisms of action, applications in research and industry, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C20H43ClS
- IUPAC Name : Dimethyl(octadecyl)sulfanium chloride
- Physical State : Typically appears as a white solid or powder.
The compound's structure allows it to exhibit amphiphilic properties, making it suitable for various applications in biochemistry and materials science.
This compound interacts with biological membranes due to its hydrophobic octadecyl chain. This interaction can alter membrane fluidity and permeability, which is crucial for cellular functions. The sulfonium group may engage with various cellular components, influencing biochemical pathways such as:
- Membrane Integrity : By integrating into lipid bilayers, it may stabilize or disrupt membrane structures.
- Cell Signaling : Potential modulation of signaling pathways through interaction with membrane proteins.
Biological Applications
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
- Drug Delivery Systems : Its ability to modify membrane characteristics could be leveraged in drug delivery applications, enhancing the bioavailability of therapeutic agents.
- Surfactant Applications : Due to its amphiphilic nature, it can function as a surfactant in various formulations, improving solubility and stability.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Study on Membrane Interaction : Research indicates that the compound can integrate into phospholipid bilayers, potentially leading to increased permeability for certain solutes .
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Phase-Transfer Catalysis : In organic synthesis, it has been shown to effectively facilitate reactions between immiscible phases .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other sulfonium salts and quaternary ammonium compounds:
Property | This compound | Other Sulfonium Salts | Quaternary Ammonium Compounds |
---|---|---|---|
Hydrophobic Chain | Yes | Varies | Yes |
Antimicrobial Activity | Moderate | Varies | High |
Phase-Transfer Catalysis | Yes | Limited | Common |
Membrane Interaction Potential | High | Moderate | High |
Properties
IUPAC Name |
dimethyl(octadecyl)sulfanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSVIXNKUKAARM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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